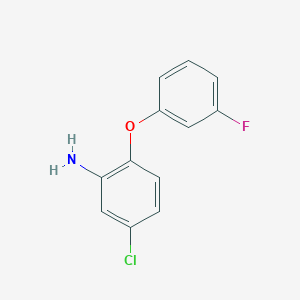

5-Chloro-2-(3-fluorophenoxy)aniline

描述

5-Chloro-2-(3-fluorophenoxy)aniline is a halogenated aniline derivative featuring a chlorine substituent at the 5-position of the benzene ring and a 3-fluorophenoxy group at the 2-position. This compound is of interest in medicinal chemistry due to its structural similarity to ligands targeting receptors such as the aryl hydrocarbon receptor (AhR) and Nurr1, which are implicated in neurodegenerative and inflammatory diseases . Its halogenated aromatic system and ether linkage make it a versatile intermediate for synthesizing bioactive molecules.

属性

IUPAC Name |

5-chloro-2-(3-fluorophenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFNO/c13-8-4-5-12(11(15)6-8)16-10-3-1-2-9(14)7-10/h1-7H,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEWQUXYAJOENIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=C(C=C(C=C2)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 5-Chloro-2-(3-fluorophenoxy)aniline typically involves the nucleophilic aromatic substitution reaction. One common method includes the reaction of 5-chloro-2-nitroaniline with 3-fluorophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide at elevated temperatures. The nitro group is then reduced to an amine using a reducing agent such as iron powder in acidic conditions .

化学反应分析

5-Chloro-2-(3-fluorophenoxy)aniline undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones.

Reduction: The nitro group in the precursor can be reduced to an amine.

Substitution: It can undergo nucleophilic aromatic substitution reactions, particularly at the chloro and fluoro positions. Common reagents used in these reactions include potassium carbonate, iron powder, and dimethylformamide. Major products formed from these reactions include substituted anilines and quinones.

科学研究应用

Scientific Research Applications

1. Medicinal Chemistry

5-Chloro-2-(3-fluorophenoxy)aniline serves as a crucial building block in the synthesis of various pharmaceuticals. Its derivatives have shown promising biological activities, particularly in anticancer research. For instance, compounds with similar structures have demonstrated significant antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines, indicating their potential as lead compounds for cancer therapy.

2. Agrochemicals

This compound is also utilized as an intermediate in the production of agrochemicals. Its structural characteristics allow it to participate in the synthesis of herbicides and pesticides, contributing to agricultural productivity .

3. Proteomics Research

In proteomics, 5-Chloro-2-(3-fluorophenoxy)aniline is employed as a biochemical tool for studying protein interactions and functions. Its ability to bind effectively to proteins such as bovine serum albumin (BSA) has been confirmed through fluorescence spectroscopy, highlighting its utility in drug delivery systems and therapeutic applications.

The biological activity of 5-Chloro-2-(3-fluorophenoxy)aniline is attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity, modulating target activity effectively.

Case Study: Antiproliferative Activity

A comparative study evaluated several derivatives of this compound for anticancer activity using the MTT assay on NSCLC cell lines such as A549 and H1975. Results indicated that some derivatives exhibited potent activity with IC50 values ranging from 1.38 µM to 9.70 µM, demonstrating their potential for further development in cancer therapy.

作用机制

The mechanism of action of 5-Chloro-2-(3-fluorophenoxy)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of the chloro and fluoro groups enhances its binding affinity to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

相似化合物的比较

Substituent Variations in Phenoxy-Aniline Derivatives

The biological and physicochemical properties of halogenated anilines are highly dependent on the substituents' electronic, steric, and lipophilic characteristics. Below is a comparative analysis with key analogs:

Physicochemical Properties

- Lipophilicity: The trifluoromethyl group (CAS 445-14-7) increases lipophilicity (logP ~3.5), favoring blood-brain barrier penetration, whereas the 3-fluorophenoxy group balances hydrophobicity and polarity for improved solubility .

生物活性

5-Chloro-2-(3-fluorophenoxy)aniline is an organic compound with the molecular formula C12H9ClFNO and a molecular weight of 237.66 g/mol. This compound has gained attention in scientific research for its potential biological activities, particularly in medicinal chemistry and proteomics.

The synthesis of 5-Chloro-2-(3-fluorophenoxy)aniline typically involves nucleophilic aromatic substitution. A common method includes the reaction of 5-chloro-2-nitroaniline with 3-fluorophenol in the presence of a base such as potassium carbonate, using dimethylformamide as a solvent at elevated temperatures. The nitro group is subsequently reduced to an amine using a reducing agent like iron powder in acidic conditions.

The biological activity of 5-Chloro-2-(3-fluorophenoxy)aniline arises from its interaction with various molecular targets, including enzymes and receptors. The presence of chloro and fluoro substituents enhances its binding affinity to these targets, modulating their activity. This compound is particularly noted for its role as a biochemical tool in studying protein interactions and functions in proteomics research .

Anticancer Activity

Recent studies have explored the anticancer potential of compounds related to 5-Chloro-2-(3-fluorophenoxy)aniline. For instance, derivatives bearing similar structural features have shown significant antiproliferative activity against non-small cell lung cancer (NSCLC) models, with IC50 values indicating effective inhibition of cancer cell growth .

Case Study: Antiproliferative Activity

In a comparative study, several derivatives were evaluated for their anticancer activity using the MTT assay on NSCLC cell lines such as A549 and H1975. The results indicated that some compounds exhibited potent activity with IC50 values ranging from 1.38 µM to 9.70 µM, demonstrating their potential as lead compounds for further development in cancer therapy .

Protein Binding Studies

Research has also focused on the binding affinity of 5-Chloro-2-(3-fluorophenoxy)aniline to proteins such as bovine serum albumin (BSA). The binding interactions were analyzed using fluorescence spectroscopy, which revealed that this compound binds effectively to BSA, suggesting its utility in drug delivery systems and therapeutic applications .

Comparison with Similar Compounds

The biological activity of 5-Chloro-2-(3-fluorophenoxy)aniline can be compared with other structurally similar compounds. The following table summarizes key characteristics:

| Compound Name | IC50 (µM) | Target | Notes |

|---|---|---|---|

| 5-Chloro-2-(3-fluorophenoxy)aniline | Varies | NSCLC | Antiproliferative activity observed |

| 5-Chloro-2-(4-fluorophenoxy)aniline | Varies | NSCLC | Similar mechanism; varying potency |

| 5-Bromo-2-(3-fluorophenoxy)aniline | Varies | NSCLC | Structural variation affects binding |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。